molecular formula C7H10O3 B1296029 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid CAS No. 3183-43-5

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Cat. No. B1296029
CAS RN: 3183-43-5
M. Wt: 142.15 g/mol
InChI Key: MGZMYBGVLXPPOG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a cyclic ketone that has gained significant attention in the scientific community due to its unique structure and properties. It has a molecular weight of 142.15 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid involves several steps. One method involves the reaction of 2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid methyl ester with water and lithium hydroxide in tetrahydrofuran at 23℃ for 18 hours under an inert atmosphere . This is followed by a reaction with hydrogen chloride in tetrahydrofuran at 0℃ .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is C7H10O3. The structure of this compound is characterized by a cyclobutane ring, which is a four-membered carbon ring, with two methyl groups (CH3) attached to one of the carbons, a carboxylic acid group (COOH) attached to another carbon, and a ketone group (C=O) attached to a third carbon .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

    Chemical Synthesis

    This compound is a chemical reagent, which means it could be used in various chemical reactions. The specific application would depend on the reaction it’s being used in .

    Medicine Intermediate

    The compound is mentioned as a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug .

    Fuel Additives

    A related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), is mentioned in a study as an oxygenated additive to fuel .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMYBGVLXPPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298457
Record name 2,2-dimethyl-3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

CAS RN

3183-43-5
Record name 3183-43-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 equiv.) in MeOH (1.1 M) was added aqueous solution of sodium hydroxide (4.48 N, 2.0 equiv.), and the resulting mixture was stirred at 50° C. for 2 h. The starting material was consumed as monitored by thin layer chromatography, eluting with 20% ethyl acetate in petroleum ether. After removal of the volatile solvent, aqueous solution of hydrochloride (2 N, 1.4 equiv.) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to afford the product (88% yield) as a white solid, which was used for the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 12.4 (br, 1H), 3.31-3.23 (m, 1H), 3.17-3.08 (m, 1H), 2.97-2.91 (m, 1H), 1.22 (s, 3H), 1.04 (s, 3H).
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (5.0 g, 32.1 mmol) in MeOH (37.5 mL) was added an aqueous solution of sodium hydroxide (4.48 N, 18.5 mL, 84 mmol). The resulting mixture was stirred at 50° C. for 2 h. After completion, the excess MeOH was removed under reduced pressure and the mixture was extracted with diethyl ether (15 mL). The aqueous solution was neutralized with hydrochloric acid (4 N, 30 mL) and the mixture was extracted with ethyl acetate (100 mL×2). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to afford the title product (3.9 g, 27.5 mmol, 86% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 12.4 (br, 1H), 3.31-3.23 (m, 1H), 3.17-3.08 (m, 1H), 2.97-2.91 (m, 1H), 1.22 (s, 3H), 1.04 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM O'Brien, JS Kingsbury - The Journal of Organic Chemistry, 2011 - ACS Publications
New conditions for the conversion of simple tertiary amides to α-chloroenamines and their use in Zn(II)-catalyzed cycloaddition reactions with commercial α,β-unsaturated carbonyl …
Number of citations: 29 pubs.acs.org
JM O'Brien - 2012 - search.proquest.com
• Chapter 1. A Practical Synthesis of 3-Acyl Cyclobutanones by [2+ 2] Annulation. Mechanism and Utility of the Zn (II)-Catalyzed Condensation of α-Chloroenamines with Electron-…
Number of citations: 3 search.proquest.com

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